molecular formula C20H28N2O B3014718 3,3-Dimethyl-4-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]azetidin-2-one CAS No. 2225100-76-3

3,3-Dimethyl-4-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]azetidin-2-one

Cat. No. B3014718
CAS RN: 2225100-76-3
M. Wt: 312.457
InChI Key: UZJFYQDXGAPVFD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as piperidines . Piperidines are a significant class of organic compounds, often used as building blocks in the synthesis of pharmaceuticals and other biologically active compounds .


Physical And Chemical Properties Analysis

Based on similar compounds, it’s likely that this compound is a solid at room temperature . Other physical and chemical properties would depend on the specific structure of the compound.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so the mechanism of action could vary widely depending on the specific derivative and its intended use.

Future Directions

Piperidine derivatives continue to be an active area of research, with new synthetic methods and potential applications being explored . The future directions for this specific compound would depend on its biological activity and potential therapeutic uses.

properties

IUPAC Name

3,3-dimethyl-4-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-15(13-16-7-5-4-6-8-16)14-22-11-9-17(10-12-22)18-20(2,3)19(23)21-18/h4-8,13,17-18H,9-12,14H2,1-3H3,(H,21,23)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJFYQDXGAPVFD-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCC(CC2)C3C(C(=O)N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CCC(CC2)C3C(C(=O)N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-4-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]azetidin-2-one

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